molecular formula C23H26O11 B015690 Trilobatin 2/'/'-acetate CAS No. 647853-82-5

Trilobatin 2/'/'-acetate

Cat. No. B015690
CAS RN: 647853-82-5
M. Wt: 478.4 g/mol
InChI Key: QIEAJYJXGQAYRU-DODNOZFWSA-N
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Description

Trilobatin 2’'-acetate is a member of the dihydrochalcone family . It is found at high concentrations in the leaves of a range of crabapple (Malus) species .


Synthesis Analysis

Trilobatin 2’'-acetate can be synthesized from commercially available naringin in three steps with an overall yield of 30% . The key step is the acid-catalyzed site-selective hydrolysis of terminal α-rhamnopyranosidic linkage in neohesperidose involved in naringin under controlled conditions .


Molecular Structure Analysis

The molecular structure of Trilobatin 2’'-acetate is consistent with its structure as determined by H-NMR .


Chemical Reactions Analysis

Biochemical analysis showed that Phloretin Glycosyltransferase2 (PGT2) efficiently catalyzed 4’-o-glycosylation of phloretin to trilobatin . Transient expression of double bond reductase, chalcone synthase, and PGT2 genes reconstituted the apple pathway for trilobatin production .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trilobatin 2’'-acetate are consistent with its structure . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Low-Calorie Sweetener

Trilobatin is a key sweet compound from the traditional Chinese sweet tea plant (Rubus suavissimus S. Lee). Because of its intense sweetness, superior taste profile, and minimal caloric value, it serves as an exemplary natural dihydrochalcone sweetener .

Anti-Inflammatory Agent

Trilobatin also has various health benefits, including anti-inflammatory effects . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Glucose-Lowering Effects

Trilobatin has been found to have glucose-lowering effects . This could make it a valuable tool in the management of diabetes and other conditions characterized by high blood sugar levels.

Protective Effects on Liver Cells

Research has indicated that trilobatin has a strong protective capacity on H2O2-induced HepG2 cells by inhibiting oxidative stress via the Nrf2/Keap1 signaling pathway . This suggests that trilobatin might be a useful antioxidant used to prevent liver diseases caused by oxidative stress.

Potential Role in Cell Proliferation

Treatment with trilobatin has been shown to induce a significant increase in HepG2 cell proliferation . This suggests that it could have potential applications in fields such as regenerative medicine or cancer treatment.

Role in Biosynthesis

Biochemical analysis showed that the enzyme PGT2 efficiently catalyzed 4′- o -glycosylation of phloretin to trilobatin as well as 3-hydroxyphloretin to sieboldin . This indicates that trilobatin plays a crucial role in certain biosynthetic processes.

Mechanism of Action

Target of Action

Trilobatin 2/‘/’-acetate, a natural dihydrochalcone compound, has been found to primarily target the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . These pathways play vital roles in oxidative stress and insulin signaling transduction, which are crucial in the pathogenesis of type 2 diabetes mellitus (T2DM) .

Mode of Action

Trilobatin 2/‘/’-acetate interacts with its targets by activating the Nrf2/ARE signaling pathway and regulating the insulin signaling transduction pathway . It promotes Nrf2 translocation from the cytoplasm to the nucleus, increases the protein expressions of HO-1, NQO-1, and GLUT-2, and the phosphorylation levels of Akt and GSK-3 βSer 9. It also decreases the protein expressions of keap1 and the phosphorylation levels of IRS-1 Ser 307 and GSK-3 βTyr 216 .

Biochemical Pathways

The compound affects the Nrf2/ARE and IRS-1/GLUT2 signaling pathways . Activation of the Nrf2/ARE pathway leads to the transcription of antioxidant response element-dependent genes, which encode detoxifying enzymes and antioxidant proteins. This results in the reduction of reactive oxygen species and enhancement of antioxidant enzymes activities . The regulation of the IRS-1/GLUT2 pathway improves insulin resistance and promotes tolerances to exogenous glucose and insulin .

Pharmacokinetics

It’s known that the compound is derived from the leaves of lithocarpus polystachyus , suggesting that it might be absorbed through ingestion

Result of Action

Trilobatin 2/‘/’-acetate has been shown to exhibit anti-T2DM effects in KK-Ay mice . It significantly reduces high fasting blood glucose levels and insulin resistance, promotes tolerances to exogenous glucose and insulin, and regulates abnormal parameters of lipid metabolism . It also ameliorates the pancreatic islet morphology and increases the insulin expression of the islet .

Action Environment

The action of Trilobatin 2/‘/’-acetate can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the organism, such as the presence of oxidative stress or insulin resistance . Additionally, the compound’s stability might be influenced by storage conditions . .

Safety and Hazards

Trilobatin 2’'-acetate may be harmful to the aquatic environment .

Future Directions

The identification of PGT2 allows marker-aided selection to be developed to breed apples containing trilobatin, and for high amounts of this natural low-calorie sweetener to be produced via biopharming and metabolic engineering in yeast .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAJYJXGQAYRU-DODNOZFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trilobatin 2/'/'-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of trilobatin 2″-acetate?

A1: Trilobatin 2″-acetate is a novel dihydrochalcone-glucoside. While its molecular formula and weight are not explicitly provided in the abstracts, its structure was elucidated using spectroscopic methods. These methods include one- and two-dimensional nuclear magnetic resonance spectroscopy (NMR) techniques like COSY, HMQC, and HMBC []. These techniques help determine the connectivity between atoms and provide crucial information about the compound's structure.

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